N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide
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Description
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C25H19N3O3S and its molecular weight is 441.51. The purity is usually 95%.
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Scientific Research Applications
Novel Sedative Hypnotics
Research on compounds with similar complex structures often explores their use as novel sedative hypnotics. For instance, studies on Zaleplon, a non-benzodiazepine sedative hypnotic, indicate its potential for treating insomnia with a reduced risk of tolerance compared to other sedatives. The detailed pharmacokinetic and pharmacodynamic profiles of such compounds are crucial for understanding their therapeutic potential and safety profiles (Heydorn, 2000).
Biological Activities of Synthesized Compounds
Another area of research is the synthesis and biological activity evaluation of compounds with diverse functional groups. For example, phenothiazines and related derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The structural modifications and biological evaluations of these compounds provide insights into their mechanism of action and potential therapeutic applications (Pluta et al., 2011).
Metabotropic Glutamate Receptor Antagonists
Research also extends to metabotropic glutamate receptor antagonists, with compounds like MPEP and MTEP being investigated for their utility in neurodegeneration, addiction, anxiety, and pain management. The specificity and selectivity of these antagonists for mGluR5 over other receptor subtypes highlight the importance of structural considerations in designing effective therapeutics (Lea & Faden, 2006).
Spectrophotometric Estimation in Pharmaceutical Analysis
Compounds with complex structures are often subjects of analytical method development to enable their quantification in pharmaceutical formulations. Research in this area includes developing spectrophotometric methods for the estimation of drug components in tablet dosage forms, underscoring the importance of analytical chemistry in drug development and quality control (Jain et al., 2012).
Toxicology and Environmental Impact
Studies also focus on the toxicology and environmental impact of synthetic compounds, including their metabolic pathways and potential effects on human health and the environment. Understanding the biological effects of derivatives like acetamide and formamide is crucial for assessing the safety of chemical compounds used in various applications (Kennedy, 2001).
Properties
IUPAC Name |
N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S/c1-16-11-24(30)28-22(15-32-25(28)26-16)19-7-4-8-20(12-19)27-23(29)14-31-21-10-9-17-5-2-3-6-18(17)13-21/h2-13,15H,14H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVWIBZZNBPWFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.